N,N//'-Bis(4-methoxyphenyl)propanediamide N,N//'-Bis(4-methoxyphenyl)propanediamide
Brand Name: Vulcanchem
CAS No.: 15589-58-9
VCID: VC0182934
InChI: InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)18-16(20)11-17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
SMILES: COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OC
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol

N,N//'-Bis(4-methoxyphenyl)propanediamide

CAS No.: 15589-58-9

Main Products

VCID: VC0182934

Molecular Formula: C17H18N2O4

Molecular Weight: 314.34 g/mol

N,N//'-Bis(4-methoxyphenyl)propanediamide - 15589-58-9

CAS No. 15589-58-9
Product Name N,N//'-Bis(4-methoxyphenyl)propanediamide
Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
IUPAC Name N,N'-bis(4-methoxyphenyl)propanediamide
Standard InChI InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)18-16(20)11-17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Standard InChIKey MSEFNNYTRUIQHL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OC
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OC
Solubility 1.2 [ug/mL]
PubChem Compound 226624
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator